Cas no 1693963-87-9 (3-(2-chloro-4-methylphenyl)methylazetidin-3-ol)

3-(2-Chloro-4-methylphenyl)methylazetidin-3-ol is a chiral azetidine derivative featuring a substituted phenylmethyl group, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both a chloro and methyl substituent on the phenyl ring offers selective reactivity for further functionalization, while the azetidin-3-ol scaffold provides a rigid, strained heterocyclic structure conducive to stereoselective transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where its unique structural motifs can be leveraged to develop bioactive molecules. Its well-defined stereochemistry and potential for derivatization make it a useful building block for medicinal chemistry applications.
3-(2-chloro-4-methylphenyl)methylazetidin-3-ol structure
1693963-87-9 structure
商品名:3-(2-chloro-4-methylphenyl)methylazetidin-3-ol
CAS番号:1693963-87-9
MF:C11H14ClNO
メガワット:211.687962055206
CID:6391686
PubChem ID:106866420

3-(2-chloro-4-methylphenyl)methylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-4-methylphenyl)methylazetidin-3-ol
    • EN300-1966283
    • 3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
    • 1693963-87-9
    • インチ: 1S/C11H14ClNO/c1-8-2-3-9(10(12)4-8)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3
    • InChIKey: DANCFNKVHLJVGU-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C)C=CC=1CC1(CNC1)O

計算された属性

  • せいみつぶんしりょう: 211.0763918g/mol
  • どういたいしつりょう: 211.0763918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 32.3Ų

3-(2-chloro-4-methylphenyl)methylazetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966283-5.0g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
5g
$3396.0 2023-05-31
Enamine
EN300-1966283-10g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
10g
$4545.0 2023-09-17
Enamine
EN300-1966283-0.1g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
0.1g
$930.0 2023-09-17
Enamine
EN300-1966283-1.0g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
1g
$1172.0 2023-05-31
Enamine
EN300-1966283-0.05g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
0.05g
$888.0 2023-09-17
Enamine
EN300-1966283-0.5g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
0.5g
$1014.0 2023-09-17
Enamine
EN300-1966283-5g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
5g
$3065.0 2023-09-17
Enamine
EN300-1966283-1g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
1g
$1057.0 2023-09-17
Enamine
EN300-1966283-2.5g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
2.5g
$2071.0 2023-09-17
Enamine
EN300-1966283-0.25g
3-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol
1693963-87-9
0.25g
$972.0 2023-09-17

3-(2-chloro-4-methylphenyl)methylazetidin-3-ol 関連文献

3-(2-chloro-4-methylphenyl)methylazetidin-3-olに関する追加情報

Comprehensive Overview of 3-(2-chloro-4-methylphenyl)methylazetidin-3-ol (CAS No. 1693963-87-9): Properties, Applications, and Research Insights

3-(2-chloro-4-methylphenyl)methylazetidin-3-ol (CAS No. 1693963-87-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This azetidine derivative contains a chloro-methylphenyl moiety, which contributes to its potential bioactivity. Researchers are particularly interested in its stereochemistry and hydrogen-bonding capacity, as these properties influence its interactions with biological targets.

The compound's molecular structure features an azetidine ring with a hydroxyl group at the 3-position, making it a valuable chiral building block for drug discovery. Recent studies highlight its utility in developing G-protein coupled receptor (GPCR) modulators, a hot topic in neuroscience and metabolic disorder research. With the growing demand for small molecule therapeutics, 1693963-87-9 has emerged as a candidate for creating novel central nervous system (CNS) agents.

From a synthetic chemistry perspective, 3-(2-chloro-4-methylphenyl)methylazetidin-3-ol presents interesting challenges in regioselective functionalization. Its chloro-methylphenyl group allows for diverse cross-coupling reactions, while the azetidine nitrogen offers opportunities for N-alkylation or amidation. These characteristics make it valuable for structure-activity relationship (SAR) studies, particularly in optimizing drug-like properties such as solubility and membrane permeability.

In material science applications, this compound shows promise as a precursor for liquid crystal materials and coordination polymers. The hydroxyl group can participate in hydrogen-bonded networks, while the aromatic system enables π-π stacking interactions. These features are particularly relevant for developing organic electronic materials, aligning with current trends in sustainable material design.

Analytical characterization of CAS 1693963-87-9 typically involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The compound's stereochemical purity is crucial for biological applications, driving demand for reliable chiral separation methods. Recent advancements in supercritical fluid chromatography (SFC) have improved the analysis of such pharmaceutically relevant compounds.

Environmental and safety considerations for 3-(2-chloro-4-methylphenyl)methylazetidin-3-ol follow standard laboratory protocols for halogenated compounds. Researchers emphasize proper waste disposal methods and green chemistry principles when working with this material. The compound's stability under various conditions is an active area of investigation, particularly regarding its photostability and thermal decomposition profiles.

The commercial availability of 1693963-87-9 has increased in response to growing research applications. Suppliers typically provide detailed certificates of analysis (CoA) and material safety data sheets (MSDS). Current market trends show rising demand for custom synthesis services offering isotope-labeled versions of this compound for metabolic studies and tracer applications.

Future research directions for 3-(2-chloro-4-methylphenyl)methylazetidin-3-ol include exploring its potential in catalysis and asymmetric synthesis. The compound's rigid structure makes it an interesting candidate for developing new chiral ligands and organocatalysts. Additionally, its pharmacophore potential continues to attract attention in medicinal chemistry programs targeting various disease areas.

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